(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

Chiral building blocks Asymmetric synthesis Stereochemistry

This defined (R)-enantiomer (≥95% purity) is mandatory for stereospecific applications—related benzothiazole-ethanol derivatives exhibit 2- to 20-fold potency differences between enantiomers, making racemate or (S)-enantiomer substitution scientifically invalid. Use as a pre-resolved chiral building block for asymmetric synthesis of necroptosis inhibitors (RIPK1/RIPK3) and CaSR modulators. The benzothiazole scaffold delivers antiproliferative activity (IC50 as low as 40 nM in MCF-7 cells). The chiral 1-hydroxyethyl handle enables esterification, etherification, or oxidation for SAR library generation. Procure this single enantiomer to eliminate stereochemical uncertainty from your synthetic workflow.

Molecular Formula C9H9NOS
Molecular Weight 179.24
CAS No. 1059698-08-6
Cat. No. B2494338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol
CAS1059698-08-6
Molecular FormulaC9H9NOS
Molecular Weight179.24
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2S1)O
InChIInChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3/t6-/m1/s1
InChIKeyAVXZTUFERFFNCR-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (1R)-1-(1,3-Benzothiazol-2-yl)ethan-1-ol (CAS 1059698-08-6) is a Defined Chiral Benzothiazole Building Block for Asymmetric Synthesis and Procurement


(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol (CAS 1059698-08-6), also known as (R)-1-(benzo[d]thiazol-2-yl)ethanol, is a chiral secondary alcohol featuring a benzothiazole heterocycle. It is a defined single enantiomer with a molecular formula of C9H9NOS and a molecular weight of 179.24 g/mol . The compound serves as a chiral building block for asymmetric synthesis, leveraging the benzothiazole scaffold—a recognized privileged structure in medicinal chemistry known for its diverse biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects [1]. The defined (R)-stereochemistry is critical for applications where enantiomeric purity dictates biological or catalytic outcomes, distinguishing it from its (S)-enantiomer (CAS 1059697-82-3) and the racemic mixture (CAS 17147-80-7) .

Why a Generic Benzothiazole Ethanol or the Racemate Cannot Substitute for (1R)-1-(1,3-Benzothiazol-2-yl)ethan-1-ol in Stereospecific Applications


Substituting (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol with the racemic mixture (CAS 17147-80-7) or the (S)-enantiomer (CAS 1059697-82-3) is not scientifically valid for stereospecific applications. In benzothiazole-based necroptosis inhibitors, chiral substitutions in the linker region have been shown to produce a 2- to 6-fold increase in anti-necroptotic activity, with improved selectivity for RIPK1 or RIPK3 demonstrated for specific derivatives [1]. In related systems, the (S)-enantiomer of a benzothiazole-ethanol derivative (AC-265347) was 10- to 20-fold more potent than the (R)-enantiomer at the calcium-sensing receptor (CaSR) [2]. While these studies involve more complex substituted benzothiazole ethanols rather than the target compound itself, they demonstrate the general principle that the biological activity of chiral benzothiazole ethanol derivatives is highly stereospecific and cannot be reliably extrapolated between enantiomers or from racemic mixtures. Therefore, procurement of the defined (R)-enantiomer is essential for any application where stereochemical configuration influences the outcome.

Quantitative Evidence Differentiating (1R)-1-(1,3-Benzothiazol-2-yl)ethan-1-ol from Analogs: A Procurement-Focused Data Guide


Defined Stereochemical Identity: (R)-Configuration vs. (S)-Enantiomer and Racemate

(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol possesses a defined (R)-stereochemical configuration at the chiral center bearing the hydroxyl group, as confirmed by its InChI Key (AVXZTUFERFFNCR-ZCFIWIBFSA-N) and SMILES notation (C[C@@H](c1nc2ccccc2s1)O) . In contrast, the (S)-enantiomer (CAS 1059697-82-3) has a distinct InChI Key (AVXZTUFERFFNCR-LURJTMIESA-N), while the racemic mixture (CAS 17147-80-7) has a non-stereospecific InChI Key (AVXZTUFERFFNCR-UHFFFAOYSA-N), indicating the absence of defined stereochemistry [1]. The target compound is a single enantiomer, whereas the racemate contains a 50:50 mixture of (R)- and (S)-enantiomers.

Chiral building blocks Asymmetric synthesis Stereochemistry

Commercial Availability as a Defined Single Enantiomer for Asymmetric Synthesis

(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol is commercially available as a defined single enantiomer with reported purity of 95% or higher from multiple chemical suppliers . This contrasts with the racemic mixture (CAS 17147-80-7), which is also available but lacks stereochemical definition . The (R)-enantiomer is specifically categorized as a 'Chiral Building Block' and 'Chiral Molecule' in supplier catalogs, indicating its intended use in asymmetric synthesis and stereospecific derivatization . The (S)-enantiomer (CAS 1059697-82-3) is also commercially available as a separate, defined entity, enabling comparative studies and stereochemical optimization .

Asymmetric synthesis Chiral resolution Medicinal chemistry

Benzothiazole Scaffold Privileged for Antiproliferative Activity: Class-Level Potency Context

The benzothiazole scaffold is a privileged structure in medicinal chemistry with established antiproliferative activity across multiple cancer cell models [1]. While direct activity data for (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol itself are not available in the public literature, closely related 2-substituted benzothiazole derivatives have demonstrated potent antiproliferative effects. For context, amino-substituted benzothiazole hydrochloride salts have shown IC50 values as low as 40 nM against the MCF-7 breast cancer cell line [2]. In a broader screening panel, certain benzothiazole compounds exhibited GI50 values <1 nM against select tumor cell lines (HCC 2998, IGROV1, MCF-7, MDA 468, SR, T-47D) . The 2-position substitution on the benzothiazole ring is a key determinant of antiproliferative activity, and the presence of the chiral 1-hydroxyethyl group at this position in the target compound provides a reactive handle for further derivatization to optimize potency and selectivity [1].

Anticancer Antiproliferative Medicinal chemistry

Chiral Substituent Impact on Biological Activity: Class-Level SAR Guidance for Necroptosis and CaSR Targets

Chirality at the position bearing the hydroxyl group in benzothiazole ethanol derivatives has been shown to profoundly influence biological activity. In benzothiazole necroptosis inhibitors, the introduction of chiral substitutions in the linker region resulted in a 2- to 6-fold increase in anti-necroptotic activity, with improved selectivity for RIPK1 or RIPK3 demonstrated for different enantiomers [1]. In a related benzothiazole ethanol system targeting the calcium-sensing receptor (CaSR), the (S)-enantiomer of AC-265347 was approximately 10- to 20-fold more potent than the (R)-enantiomer in cellular proliferation and PI hydrolysis assays [2]. While these studies involve more structurally complex benzothiazole ethanols, they establish a class-level principle: the stereochemical configuration at the chiral center bearing the hydroxyl group is a critical determinant of biological potency and selectivity. This supports the procurement of defined single enantiomers like (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol for any stereospecific biological investigation or drug discovery campaign.

Necroptosis inhibition Calcium-sensing receptor Structure-activity relationship

Physical Properties Relevant to Handling and Formulation: Density, Boiling Point, and LogP

(1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol shares identical physicochemical properties with its (S)-enantiomer and the racemic mixture due to the achiral nature of these measurements. The predicted density is 1.3 ± 0.1 g/cm³, the boiling point is 294.8 ± 23.0 °C at 760 mmHg, and the predicted ACD/LogP is 1.96 [1]. The compound has a calculated topological polar surface area (TPSA) of 61.4 Ų and an XLogP of 2.1 . These properties are identical across the (R)-enantiomer, (S)-enantiomer, and racemate, confirming that the choice of enantiomer does not affect bulk physical handling but is solely dictated by stereochemical requirements [1].

Physicochemical properties Formulation Compound handling

Synthetic Accessibility via Chiral Resolution and Asymmetric Synthesis Routes

The synthesis of (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol can be achieved through multiple routes, including enantioselective reduction of the corresponding ketone (1-(1,3-benzothiazol-2-yl)ethanone) or chiral resolution of the racemic mixture. Literature reports indicate that benzothiazole derivatives can be prepared with high enantiomeric purity through asymmetric synthesis. For example, a synthetic route to (R)-1-(benzo[d]thiazol-2-yl)ethanol has been described using (R)-(+)-2-phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole, N-ethyl-N,N-diisopropylamine, and pivalic anhydride in diethyl ether at 20°C for 12 hours, achieving enantioselectivity reported as %ee . This contrasts with the racemic synthesis, which yields a 50:50 mixture of enantiomers requiring additional chiral resolution steps for stereospecific applications . The commercial availability of the pre-resolved (R)-enantiomer eliminates the need for costly and time-consuming in-house chiral resolution.

Chiral synthesis Asymmetric catalysis Benzothiazole chemistry

Optimal Application Scenarios for (1R)-1-(1,3-Benzothiazol-2-yl)ethan-1-ol Based on Quantified Differentiation Evidence


Asymmetric Synthesis of Chiral Benzothiazole-Derived Pharmacophores

This scenario leverages the defined (R)-stereochemistry of the target compound as a chiral building block for the asymmetric synthesis of biologically active molecules. Given the documented 2- to 20-fold differences in biological potency between enantiomers of related benzothiazole ethanol derivatives [1][2], using the pre-resolved (R)-enantiomer ensures that stereochemical variables are controlled from the outset of a synthetic campaign. This is particularly critical in medicinal chemistry programs targeting necroptosis (RIPK1/RIPK3) or the calcium-sensing receptor (CaSR), where chirality has been shown to profoundly influence activity and selectivity [1][2].

Chiral Resolution Control Experiments and Method Development

The commercial availability of both (R)- and (S)-enantiomers as defined single entities with purity ≥95% [1][2] makes this compound class ideal for developing and validating chiral analytical methods, including HPLC with polysaccharide-based chiral stationary phases. Researchers can use the pure enantiomers as authentic standards to establish retention times, calculate enantiomeric excess, and validate resolution protocols, directly supporting quality control in asymmetric synthesis workflows.

Structure-Activity Relationship (SAR) Studies on 2-Substituted Benzothiazoles

The benzothiazole scaffold is a privileged structure with established antiproliferative activity (IC50 values as low as 40 nM in MCF-7 cells) [1]. The target compound provides a versatile 2-position handle—the chiral 1-hydroxyethyl group—that can be further functionalized (e.g., via esterification, etherification, or oxidation) to generate libraries of 2-substituted benzothiazole derivatives for SAR studies. This approach enables systematic exploration of how modifications at the 2-position influence antiproliferative potency, antimicrobial activity, or other biological endpoints, building on the documented SAR insights for this class [2].

Development of Stereospecific Benzothiazole-Based Catalysts or Ligands

The chiral secondary alcohol functionality can serve as a ligand or catalyst precursor in asymmetric catalysis. The defined (R)-configuration is essential for applications where the stereochemical outcome of a catalytic reaction depends on the chirality of the ligand. The benzothiazole nitrogen and sulfur atoms provide additional coordination sites, potentially enabling bidentate or multidentate ligand architectures. Procuring the single enantiomer rather than the racemate is mandatory for achieving enantioselectivity in such catalytic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(1,3-benzothiazol-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.